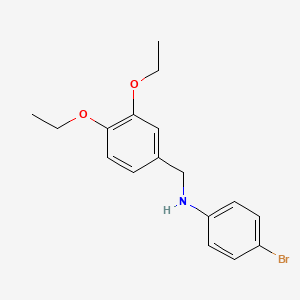
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide
Descripción general
Descripción
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide, also known as BIFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIFT is a small molecule inhibitor that targets the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway.
Mecanismo De Acción
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide works by binding to the ATP-binding pocket of B-Raf, preventing its activation and downstream signaling through the MAPK/ERK pathway. This pathway is involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. By inhibiting B-Raf, this compound can block the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo, with IC50 values in the low micromolar range. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide is its high potency and specificity for B-Raf, making it a valuable tool for studying the MAPK/ERK pathway and its role in cancer. This compound has also been shown to have low toxicity in normal cells, making it suitable for in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the high cost of this compound may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective B-Raf inhibitors, which could enhance the efficacy of cancer therapy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize cancer treatment. Finally, the combination of this compound with other cancer drugs, such as immunotherapies, could enhance their efficacy and improve patient outcomes.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The protein kinase B-Raf, which is targeted by this compound, is frequently mutated in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been studied for its potential use in combination therapy with other cancer drugs, such as MEK inhibitors, to enhance their efficacy.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3OS/c16-9-5-6-11(10(17)7-9)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQPOCHOWUHLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B3616825.png)

![1-benzyl-4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3616838.png)
![N-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3616849.png)

![3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B3616865.png)
![N-(2-{[2-(4-bromo-3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3616872.png)
![4-allyl-1-[(4-methoxyphenyl)amino]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3616880.png)
![4,5-dimethoxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B3616883.png)

![4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B3616893.png)
![5-[(4-chlorophenoxy)methyl]-N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B3616897.png)

![3-({[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3616923.png)